1-Benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene
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Overview
Description
1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound belonging to the class of n-benzylpiperidines. These compounds are characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Preparation Methods
The synthesis of 1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves several steps. One of the common synthetic routes includes the reaction of 1,2,3,6-tetrahydropyridine derivatives with 5,6-dimethoxy-1-indanone to form an intermediate, which is then reduced to produce the final compound . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and catalytic reduction using palladium on carbon in tetrahydrofuran .
Chemical Reactions Analysis
1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
1-benzyl-5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene can be compared with other acetylcholinesterase inhibitors such as donepezil and rivastigmine. While all these compounds share a common mechanism of action, this compound is unique due to its specific chemical structure and binding affinity . Similar compounds include:
Properties
Molecular Formula |
C26H27NO2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
11-benzyl-16,17-dimethoxy-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(18),3,5,7,14,16-hexaene |
InChI |
InChI=1S/C26H27NO2/c1-28-24-16-21-12-13-27(17-18-8-4-3-5-9-18)23-15-20-11-7-6-10-19(20)14-22(25(21)23)26(24)29-2/h3-11,16,23H,12-15,17H2,1-2H3 |
InChI Key |
JFSITZSZKVIEHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C4C2)N(CCC3=C1)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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